molecular formula C22H17FN4O3S2 B2622550 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1210924-45-0

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2622550
CAS No.: 1210924-45-0
M. Wt: 468.52
InChI Key: PFSHDGYBSGWQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17FN4O3S2 and its molecular weight is 468.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tetrahydroquinoline moiety
  • A benzo[c][1,2,5]thiadiazole core
  • A sulfonyl group attached to a 4-fluorophenyl ring

The molecular formula is C19H21FN2O3SC_{19}H_{21}FN_2O_3S with a molecular weight of 376.44 g/mol. Its structure can be represented as follows:

N 1 4 fluorophenyl sulfonyl 1 2 3 4 tetrahydroquinolin 7 yl benzo c 1 2 5 thiadiazole 5 carboxamide\text{N 1 4 fluorophenyl sulfonyl 1 2 3 4 tetrahydroquinolin 7 yl benzo c 1 2 5 thiadiazole 5 carboxamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that build the complex structure through various coupling reactions and cyclization processes. The synthetic routes often include:

  • Formation of the tetrahydroquinoline scaffold.
  • Introduction of the sulfonyl group.
  • Cyclization to form the benzo[c][1,2,5]thiadiazole ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For example:

  • Compounds containing thiadiazole rings have demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans using disk diffusion methods .
Compound Pathogen Activity
Compound 1Staphylococcus aureusInhibition observed
Compound 2Candida albicansModerate inhibition

Anticonvulsant Activity

Another area of investigation is the anticonvulsant potential of related compounds. Studies have shown that certain derivatives provide significant protection against induced convulsions in animal models:

  • For instance, specific compounds exhibited up to 80% protection at dosages as low as 0.4 mg/kg .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Various analogs have shown selective activity against human tumor cell lines:

  • Notably, some derivatives were found to inhibit topoisomerase II more effectively than conventional chemotherapeutic agents like etoposide .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Biological Molecules : The thiadiazole moiety allows for effective interaction with cellular targets due to its polarizable nature .
  • Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors affecting pathways involved in cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • A study involving a series of synthesized 1,3,4-thiadiazole derivatives reported promising results in reducing tumor growth in xenograft models .
Study Compound Tested Outcome
Study AThiadiazole Derivative XTumor growth inhibition observed
Study BThiadiazole Derivative YSignificant reduction in cell viability

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S2/c23-16-5-8-18(9-6-16)32(29,30)27-11-1-2-14-3-7-17(13-21(14)27)24-22(28)15-4-10-19-20(12-15)26-31-25-19/h3-10,12-13H,1-2,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHDGYBSGWQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.